Cas no 1956-40-7 (N-hydroxy-1-(naphthalen-1-yl)ethanimine)
N-hydroxy-1-(naphthalen-1-yl)ethanimine Chemical and Physical Properties
Names and Identifiers
-
- N-hydroxy-1-(naphthalen-1-yl)ethanimine
- 1-Acetylnaphthalene oxime
- (NE)-N-(1-naphthalen-1-ylethylidene)hydroxylamine
- 1-(1-naphthalenyl)ethanone oxime
- 1-(1-naphthyl)ethanone oxime
- 1-(hydroxyimino)-1-naphthylethane
- 1-(naphth-1-yl)ethanone oxime
- 1-[1]naphthyl-ethanone oxime
- 1-acetonaphthone oxime
- KB-50573
- NSC409520
- oxime du 1-acetyl naphtalene
- SBB056832
- 1'-Acetonaphthone, oxime
- N-(1-naphthalen-1-ylethylidene)hydroxylamine
- 1-(Naphthalen-1-yl)ethanone oxime
- 1956-40-7
- KHNGQTJKEPANSZ-UHFFFAOYSA-N
- Cinacalcet Impurity 5 ( E ) / (E Oxime Impurity)
- Acetonaphthone Oxime
- SCHEMBL6247557
- AKOS017263874
- 100485-51-6
- SY316779
- (Z)-N-[1-(NAPHTHALEN-1-YL)ETHYLIDENE]HYDROXYLAMINE
- MFCD00550305
- (1E)-N-Hydroxy-1-(naphthalen-1-yl)ethanimine
- SCHEMBL17134284
- NIOSH/AL3084000
- Methyl 1-naphthyl ketone oxime
- AKOS024355538
- BAA95640
- 100485-59-4
- (E)-1-(naphthalen-1-yl)ethan-1-one oxime
- 1-(Naphthalen-1-yl)ethan-1-one oxime
- (Z)-1-(1-Naphthalenyl)ethanone Oxime
- Ethanone, 1-(1-naphthalenyl)-, oxime
- CS-0340004
- EC 700-765-7
- Z3463210647
- NSC-409520
- 1-(Naphthalen-1-yl)ethanoneoxime
- AL30840000
-
- MDL: MFCD00550305
- Inchi: 1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3
- InChI Key: KHNGQTJKEPANSZ-UHFFFAOYSA-N
- SMILES: ON=C(C)C1C=CC=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 185.08413
- Monoisotopic Mass: 185.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.6
- XLogP3: 3.1
Experimental Properties
- Density: 1.09
- Boiling Point: 359.2°C at 760 mmHg
- Flash Point: 225.5°C
- Refractive Index: 1.579
- PSA: 32.59
N-hydroxy-1-(naphthalen-1-yl)ethanimine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A402011-250mg |
1-(Naphthalen-1-yl)ethanone oxime |
1956-40-7 | 95+% | 250mg |
$31.0 | 2025-02-21 | |
| Ambeed | A402011-1g |
1-(Naphthalen-1-yl)ethanone oxime |
1956-40-7 | 95+% | 1g |
$76.0 | 2025-02-21 | |
| Ambeed | A402011-5g |
1-(Naphthalen-1-yl)ethanone oxime |
1956-40-7 | 95+% | 5g |
$303.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD730-50mg |
N-hydroxy-1-(naphthalen-1-yl)ethanimine |
1956-40-7 | 95+% | 50mg |
130.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD730-200mg |
N-hydroxy-1-(naphthalen-1-yl)ethanimine |
1956-40-7 | 95+% | 200mg |
292.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD730-1g |
N-hydroxy-1-(naphthalen-1-yl)ethanimine |
1956-40-7 | 95+% | 1g |
1024.0CNY | 2021-07-10 | |
| Chemenu | CM230286-1g |
1-(Naphthalen-1-yl)ethanone oxime |
1956-40-7 | 95% | 1g |
$425 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90870-1g |
1-Acetylnaphthalene oxime |
1956-40-7 | 98% | 1g |
¥3548.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90870-250mg |
1-Acetylnaphthalene oxime |
1956-40-7 | 98% | 250mg |
¥1778.0 | 2021-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90870-100mg |
1-Acetylnaphthalene oxime |
1956-40-7 | 98% | 100mg |
¥1178.0 | 2021-09-10 |
N-hydroxy-1-(naphthalen-1-yl)ethanimine Suppliers
N-hydroxy-1-(naphthalen-1-yl)ethanimine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N-hydroxy-1-(naphthalen-1-yl)ethanimine
N-hydroxy-1-(naphthalen-1-yl)ethanimine (CAS No. 1956-40-7): An Overview of Its Structure, Properties, and Applications in Chemical Biology
N-hydroxy-1-(naphthalen-1-yl)ethanimine (CAS No. 1956-40-7) is a versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, also known as N-hydroxyacetophenone imine, is characterized by its aromatic naphthalene ring and a hydroxylamine moiety, making it an intriguing candidate for various applications.
The molecular formula of N-hydroxy-1-(naphthalen-1-yl)ethanimine is C12H11NO, and its molecular weight is approximately 189.22 g/mol. The compound's structure consists of a naphthalene ring attached to a hydroxylamine group via an imine linkage, which imparts unique chemical reactivity and biological activity. The imine functionality is particularly noteworthy as it can participate in various chemical reactions, such as nucleophilic addition and condensation reactions.
In recent years, N-hydroxy-1-(naphthalen-1-yl)ethanimine has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its role as a precursor in the synthesis of bioactive molecules. For instance, studies have shown that this compound can be used to synthesize a variety of heterocyclic compounds with potential therapeutic properties. These heterocyclic derivatives have been evaluated for their anti-inflammatory, antiviral, and anticancer activities.
One notable study published in the Journal of Medicinal Chemistry highlighted the use of N-hydroxy-1-(naphthalen-1-yl)ethanimine in the synthesis of novel pyrazole derivatives. These derivatives exhibited potent anti-inflammatory activity, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers found that the hydroxylamine group played a crucial role in enhancing the biological activity of these compounds.
Beyond its applications in drug discovery, N-hydroxy-1-(naphthalen-1-yl)ethanimine has also been explored for its potential use in chemical biology research. The compound's ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. For example, a study published in Inorganic Chemistry demonstrated that N-hydroxy-1-(naphthalen-1-yl)ethanimine could form stable complexes with copper(II) ions, which exhibited interesting redox properties and catalytic activity.
The physical properties of N-hydroxy-1-(naphthalen-1-yl)ethanimine are also noteworthy. It is a solid at room temperature with a melting point ranging from 85 to 87°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane. These solubility properties make it suitable for various synthetic transformations and analytical techniques.
In terms of safety and handling, while N-hydroxy-1-(naphthalen-1-yl)ethanimine is not classified as a hazardous material, it should be handled with care to avoid exposure to skin and eyes. Proper personal protective equipment (PPE) should be worn when working with this compound to ensure safety.
The environmental impact of N-hydroxy-1-(naphthalen-1-yl)ethanimine has also been studied. Research indicates that the compound does not pose significant environmental risks when used under controlled laboratory conditions. However, proper waste disposal protocols should be followed to minimize any potential environmental impact.
In conclusion, N-hydroxy-1-(naphthalen-1-yl)ethanimine (CAS No. 1956-40-7) is a multifaceted compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features and chemical reactivity make it an invaluable tool for researchers working on drug discovery, coordination chemistry, and other related fields. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and importance in the scientific community.
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